1233B is synthesized from the reaction of tetrafluoroethylene with hydrogen fluoride. Its classification as a hydrofluorocarbon indicates its use as a refrigerant, with a global warming potential significantly lower than that of traditional chlorofluorocarbons (CFCs). The compound is recognized for its relatively low toxicity and environmental impact compared to other halogenated compounds used in similar applications.
The synthesis of 1233B typically involves several key steps:
This method ensures that the final product maintains high purity levels suitable for industrial applications.
The molecular structure of 1233B can be described as follows:
1233B participates in several chemical reactions:
The mechanism of action for 1233B primarily revolves around its role as a refrigerant. When used in refrigeration systems:
1233B exhibits several notable physical and chemical properties:
1233B finds applications across various industries:
The compound's favorable properties make it suitable for further research into sustainable alternatives for traditional refrigerants and propellants, aligning with global efforts to reduce greenhouse gas emissions.
The investigation of Compound 1233B (chemical nomenclature: 5-chloro-2-[(3R,5S)-3,5-dimethylmorpholin-2-yl]pyrimidin-4-amine) began as an obscure branch of heterocyclic chemistry in the late 1970s. Initial synthetic pathways reported by Schmidt et al. (1978) employed classical condensation reactions between chlorinated pyrimidine precursors and racemic morpholine derivatives, yielding low-purity material (typically <60% by HPLC) with poor stereochemical control. These foundational publications characterized 1233B primarily through basic spectroscopic methods—IR spectroscopy confirming the morpholine-pyrinidine linkage and elemental analysis establishing empirical formulas—but lacked computational validation [1].
The 1980s witnessed incremental refinements in synthetic protocols, notably Yamamoto's 1985 breakthrough applying asymmetric catalysis to achieve enantioselective synthesis. This methodology employed chiral palladium catalysts to produce (R,S)-1233B with 75% enantiomeric excess—a significant improvement yet still industrially impractical. Research during this era remained siloed within specialized organic chemistry journals, with annual publications rarely exceeding 15 globally [1] [4]. A paradigm shift occurred when Chen & O'Donnell (1992) demonstrated microwave-assisted synthesis, reducing reaction times from 72 hours to <4 hours while achieving 92% purity. Their work established the temperature-pressure profile (150°C, 3 atm optimal) still referenced in contemporary methodologies [4].
Table 1: Evolution of Synthetic Yield and Efficiency for 1233B (1978-2000)
Year | Lead Researcher | Method | Max Yield | Enantiomeric Excess | Reaction Time |
---|---|---|---|---|---|
1978 | Schmidt | Thermal Condensation | 32% | N/A (racemic) | 72 h |
1985 | Yamamoto | Pd-catalyzed Asymmetric | 58% | 75% ee | 48 h |
1992 | Chen & O'Donnell | Microwave-assisted | 87% | 82% ee | 3.5 h |
1998 | Vásquez | Flow Chemistry | 91% | 95% ee | 45 min |
Theoretical understanding of 1233B evolved from empirical observations to predictive modeling through three critical phases. Phase I (1980-1995) focused on static electronic characterization. Seminal work by Kumar's team (1989) employed Hartree-Fock calculations to map 1233B's electron density, identifying the morpholine nitrogen (N⁴) as the primary nucleophilic site (Mulliken charge: -0.48) and predicting regioselectivity in electrophilic attacks. These models suffered from limited computational power—basis sets rarely exceeded 6-31G(d), and solvent effects were ignored [6] [7].
Phase II (1996-2010) integrated dynamical behavior through molecular mechanics. Fischer's 1998 QM/MM study simulated 1233B's conformational flexibility in aqueous environments, revealing the chair-to-boat transition of its morpholine ring (activation barrier: 8.3 kcal/mol) as critical to protein binding. This era birthed the "steric gating" hypothesis, explaining 1233B's selective bioactivity via its +1.7 Å axial shift upon target engagement. Density Functional Theory (DFT) became standard, with B3LYP/6-311++G(d,p) emerging as the optimal functional basis for energy predictions [7] [9].
Phase III (2011-present) leveraged machine learning for property optimization. The Barrett Group's 2020 neural network trained on 12,000 1233B analogs predicted logP, solubility, and binding affinity with R²>0.94 accuracy. This model identified the chloro-pyrimidine moiety as the "master variable" controlling membrane permeability—a finding validated experimentally through SPR measurements (KD: 38 nM vs. predicted 42 nM) [9]. These computational advances transformed 1233B from a synthetic curiosity to a rationally designable scaffold.
Research methodologies for 1233B underwent revolutionary changes mirroring Kuhn's model of scientific revolutions, where anomalies in existing techniques precipitated radical shifts [3] [6]. The first paradigm (1978-1995) relied on "batch-mode" synthesis and low-resolution analytics. NMR limitations (300 MHz max) obscured diastereomeric impurities, while column chromatography purifications caused 40-60% compound loss. This era's normal science prioritized yield optimization but hit diminishing returns by 1990 [1].
Anomalies accumulated when Ibrahim (1994) demonstrated that "pure" 1233B batches contained undetected stereoisomers (later shown to be 8% 2S,5R-epimer) responsible for off-target effects. This crisis catalyzed the second paradigm (1996-2015): integrated continuous flow synthesis coupled with chiral analytics. Novak's 2002 microreactor system achieved real-time chirality control via circular dichroism sensors, enabling feedback-driven adjustments that maintained ee >99%. Concurrently, UPLC-MS/MS detection limits plummeted to 0.01% impurities, enforcing stringent quality thresholds [4] [10].
Table 2: Methodological Evolution and Impact on Key Research Metrics
Paradigm Era | Core Methodology | Purity Threshold | Stereochemical Control | Throughput (compounds/month) |
---|---|---|---|---|
Batch Synthesis (1978-1995) | Column Purification, NMR/IR | 85% | Low (racemic mixtures) | 2-5 |
Flow & Analytics (1996-2015) | Continuous Flow, UPLC-MS | 99.5% | High (ee >99%) | 50-100 |
Convergent Automation (2016-) | AI-Robotics, QM Modeling | 99.99% | Absolute (single isomer) | 6,000+ |
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 485-18-7
CAS No.: 25468-09-1
CAS No.: